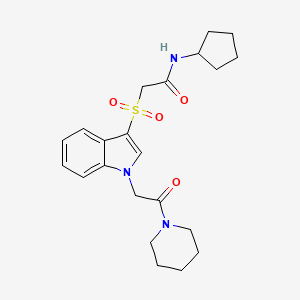

N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-cyclopentyl-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c26-21(23-17-8-2-3-9-17)16-30(28,29)20-14-25(19-11-5-4-10-18(19)20)15-22(27)24-12-6-1-7-13-24/h4-5,10-11,14,17H,1-3,6-9,12-13,15-16H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWJRLXPUTZHZLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide, with the CAS number 878057-54-6, is a compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, effects, and relevant studies.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O4S |

| Molecular Weight | 431.6 g/mol |

| CAS Number | 878057-54-6 |

This compound functions primarily as an inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE4. These enzymes are crucial in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in various signaling pathways.

Inhibition of Inflammatory Pathways

Research indicates that this compound effectively inhibits pro-inflammatory cytokines such as TNF-α, IL-4, IL-5, and IL-13. In vivo studies have demonstrated its ability to reduce lung inflammation induced by allergens or lipopolysaccharides (LPS), highlighting its potential for treating respiratory conditions like asthma .

Study 1: Anti-inflammatory Effects

A study published in MDPI reported that N-cyclopentyl-2-sulfonylacetamide exhibited significant anti-inflammatory properties in mouse models. The compound was shown to block the release of pro-inflammatory mediators and reduce the infiltration of immune cells into lung tissues . The IC50 values for PDE4D inhibition were reported at approximately 20.8 µM, indicating a moderate potency against this target.

Study 2: Antitumor Activity

Another investigation focused on the compound's cytotoxic effects against cancer cell lines. The results indicated that it selectively inhibited the proliferation of MDA-MB-231 breast cancer cells without affecting normal human keratinocytes. This selectivity suggests a promising application in anticancer therapy .

Comparative Analysis with Related Compounds

To understand the efficacy of N-cyclopentyl-2-sulfonylacetamide, it is helpful to compare it with other related compounds targeting PDE4:

| Compound Name | IC50 (µM) | Selectivity Profile | Notes |

|---|---|---|---|

| N-cyclopentyl | 20.8 | Moderate against PDE4D | Effective in reducing lung inflammation |

| LASSBio-1632 | 0.7 | High selectivity for PDE4A and PDE4D | Superior anti-inflammatory effects |

| FCPR03 | 47 | Selective for PDE4D | Exhibited neuroprotective effects |

Scientific Research Applications

Covalent Inhibitors in Drug Discovery

N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide has been studied as a potential covalent inhibitor. Covalent inhibitors are designed to form stable bonds with their target proteins, leading to prolonged effects. This approach is particularly useful in targeting enzymes involved in various diseases, including cancer and autoimmune disorders .

Targeting PDE4 Enzymes

Phosphodiesterase 4 (PDE4) is a well-known target for anti-inflammatory drugs. Inhibition of PDE4 can elevate intracellular cAMP levels, which helps reduce inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF and IL-17 . Research indicates that compounds similar to N-cyclopentyl derivatives may exhibit significant inhibitory activity against PDE4, making them candidates for treating conditions like chronic obstructive pulmonary disease (COPD) and psoriasis .

Neurodegenerative Disease Research

The compound's ability to modulate neuroinflammatory pathways positions it as a potential candidate for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. By inhibiting specific pathways involved in neuroinflammation, it may help mitigate symptoms or slow disease progression .

Table 1: Summary of Research Findings

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related indole-acetamide derivatives, focusing on key substitutions and their implications for activity or physicochemical properties.

Core Indole-Acetamide Scaffold

The indole-acetamide scaffold is a common feature in many bioactive molecules. For example:

- N-(2-(1H-indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide () shares the indole-ethyl linkage but differs in the propanamide group and fluorinated biphenyl substituent. This compound’s antiproliferative activity highlights the importance of aromatic substituents for biological targeting .

- (S)-(−)-2-(1H-Indol-3-yl)-N-(1-phenyl-ethyl)acetamide () retains the acetamide group but replaces the sulfonyl linker with a phenyl-ethyl chain. Its crystallographic data suggests steric and electronic effects from substituents influence molecular packing .

Sulfonyl Linker and Substituents

The sulfonyl group in the target compound is a critical distinction from analogs like:

- 2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(2-(pyridin-3-yl)ethyl)acetamide (), which uses a benzoyl group instead of sulfonyl. This compound inhibits protozoan sterol 14α-demethylase (CYP51), suggesting sulfonyl/benzoyl groups modulate enzyme selectivity .

- N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide () shares a sulfonyl group but positions it on the indole nitrogen. Spectroscopic studies reveal that sulfonyl placement alters electron density on the indole ring, affecting reactivity and stability .

Data Table 1: Comparison of Sulfonyl-Containing Analogs

Piperidinyl and Cyclopentyl Substituents

The 2-oxo-2-(piperidin-1-yl)ethyl group in the target compound is structurally analogous to:

- 2-cyano-3-(1-(2-oxo-2-(phenylamino)-ethyl)-1H-indol-3-yl) acrylate (), which replaces piperidine with phenylamino. This compound’s synthesis via Vilsmeier–Haack formylation underscores the versatility of oxoethyl side chains in indole derivatization .

- AM251 (), a cannabinoid antagonist with a pyrazole-carboxamide core, demonstrates that nitrogen-containing heterocycles (e.g., piperidine) enhance receptor binding affinity .

Key Difference : The cyclopentyl group in the target compound introduces steric bulk compared to smaller substituents (e.g., methyl or phenyl), which may influence solubility or metabolic stability.

Pharmacological Potential

While direct data on the target compound is unavailable, structural parallels suggest plausible applications:

- Antiproliferative Effects: Analogous acrylate derivatives () show cytotoxicity, linked to electron-withdrawing groups (e.g., cyano) enhancing cellular uptake .

Q & A

Q. What are the key steps for synthesizing N-cyclopentyl-2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide?

The synthesis involves multi-step reactions, including sulfonylation of the indole core, amide bond formation, and cyclization. For example:

- Sulfonylation : Reacting the indole moiety with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group.

- Amide Coupling : Using coupling reagents like EDC/HOBt or DCC to conjugate the cyclopentylamine group to the acetamide backbone.

- Piperidine Incorporation : Introducing the 2-oxo-2-(piperidin-1-yl)ethyl group via nucleophilic substitution or alkylation. Purification typically employs column chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR Spectroscopy : H and C NMR confirm proton environments and carbon frameworks, particularly for the indole, sulfonyl, and piperidine groups.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm, amide C=O at ~1650 cm). Cross-referencing experimental data with computational simulations (DFT-based) enhances accuracy .

Q. How is purity assessed during synthesis?

- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) ensures >95% purity.

- TLC : Monitors reaction progress using silica plates and visualizing agents (e.g., ninhydrin for amines).

- Elemental Analysis : Confirms stoichiometric composition of C, H, N, and S .

Advanced Research Questions

Q. How can reaction yields be optimized for sulfonamide formation?

- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.

- Solvent Selection : Use anhydrous DCM or THF to avoid hydrolysis.

- Catalytic Bases : Add DMAP (4-dimethylaminopyridine) to accelerate sulfonylation. Yield improvements (from ~60% to >85%) are achievable by iterative pH adjustments and stoichiometric precision .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts or IR bands often arise from solvent effects or conformational flexibility. Strategies include:

- Solvent Correction : Re-run simulations with explicit solvent models (e.g., PCM for DMSO).

- Dynamic Averaging : Use molecular dynamics to account for rotational barriers in the piperidine or cyclopentyl groups.

- X-ray Crystallography : Resolve absolute configuration if crystalizable .

Q. What experimental designs are suitable for studying its bioactivity?

- Target Identification : Perform kinase inhibition assays or protein binding studies (SPR/BLI) to identify molecular targets.

- Cellular Assays : Test cytotoxicity (MTT assay) and apoptosis markers (Annexin V) in cancer cell lines.

- In Vivo Models : Use rodent models for pharmacokinetics (e.g., bioavailability, half-life) and toxicity profiling .

Q. How to investigate stability under varying conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Analytical Monitoring : Track degradation products via LC-MS and quantify stability-indicating parameters (e.g., t in PBS buffer).

- Excipient Compatibility : Screen with common pharmaceutical excipients (e.g., lactose, PVP) .

Q. What mechanistic insights can molecular docking provide?

Docking studies (e.g., AutoDock Vina) predict binding modes to targets like proteases or GPCRs. Key steps:

- Protein Preparation : Retrieve target structures from PDB (e.g., COX-2, 5-LOX) and optimize hydrogen bonding.

- Ligand Flexibility : Account for rotational bonds in the cyclopentyl and piperidine groups.

- Binding Energy Analysis : Correlate ΔG values with experimental IC data to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.